D-Galacturonic acid monohydrate shows promise in modifying the yeast Saccharomyces cerevisiae, commonly used in bread and beer production. A 2018 study published in Nature Communications explored the use of D-GalA to engineer this yeast strain. The research suggests that D-GalA can be utilized as an endogenous metabolite, a substance naturally produced by the organism, to improve its functionality []. This has potential applications in optimizing fermentation processes and potentially even creating novel yeast strains with specific characteristics.
D-Galacturonic Acid Monohydrate is a naturally occurring compound that belongs to the class of hexuronic acids. Its chemical formula is C₆H₁₂O₈, and it is derived from D-galactose by the oxidation of the hydroxymethyl group at the C-6 position to a carboxylic acid. This compound is a monohydrate form of D-galacturonic acid, which means it contains one molecule of water for each molecule of the acid. D-Galacturonic Acid Monohydrate plays a significant role in the structure of pectin, a polysaccharide found in plant cell walls, contributing to its gelling properties and stability in various applications .
These reactions are crucial for modifying the compound for various industrial applications, particularly in food and pharmaceuticals .
D-Galacturonic Acid Monohydrate exhibits several biological activities:
D-Galacturonic Acid Monohydrate can be synthesized through various methods:
D-Galacturonic Acid Monohydrate has diverse applications across various fields:
Research on the interactions of D-Galacturonic Acid Monohydrate includes:
D-Galacturonic Acid Monohydrate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
D-Galactose | C₆H₁₂O₆ | A simple sugar; precursor to D-galacturonic acid. |
D-Mannuronic Acid | C₆H₁₀O₇ | Similar structure but differs at C-2 (epimeric). |
L-Galacturonic Acid | C₆H₁₀O₇ | Enantiomer of D-galacturonic acid; different biological activities. |
Pectin | Varies | A polysaccharide containing D-galacturonic acid units; used for gelling. |
D-Galacturonic Acid Monohydrate's uniqueness lies in its specific configuration as a monohydrate and its role as a building block in pectin structures, which distinguishes it from other similar compounds. Its applications in food technology and biochemistry further highlight its significance .
D-Galacturonic acid monohydrate represents the primary structural component of pectin, constituting the backbone of this complex polysaccharide through alpha-1,4-glycosidic linkages [3]. Traditional extraction methodologies have historically relied on pectin-rich biomass sources, particularly citrus peels and apple pomace, which contain galacturonic acid contents ranging from 65% to 85% of total pectin mass [3] [15].
The fundamental approach to D-galacturonic acid extraction involves a multi-stage process beginning with pectin isolation from plant materials, followed by controlled hydrolysis to release monomeric galacturonic acid units [1] [15]. Historical methods developed by Ehrlich and Guttmann established a three-step protocol: preparation of hydratopectin from natural plant material, conversion to pectolic acid, and subsequent hydrolysis to free galacturonic acid [1].
Modern extraction techniques have demonstrated significant improvements in yield efficiency. Research utilizing sugar beet press pulp has achieved D-galacturonic acid concentrations of 9.9 grams per liter with product selectivity of 99% [11]. Comparative studies of different biomass sources reveal varying galacturonic acid recovery rates: citrus peels yield 42.3% pectin with 58.08% galacturonate content, while pomegranate peels achieve 8.16% to 8.93% pectin yields under optimized conditions [3].
Citrus polygalacturonide hydrolysis represents the most extensively studied approach for D-galacturonic acid production due to the abundance and accessibility of citrus processing waste [4] [31]. Optimization studies have identified critical parameters affecting hydrolysis efficiency, including temperature, pH, enzyme concentration, and reaction time [4] [14].
Temperature optimization studies demonstrate that hydrolysis rates increase significantly with elevated temperatures, with optimal conditions typically ranging from 60°C to 100°C depending on the specific hydrolysis method employed [14]. Chemical hydrolysis using sulfuric acid at concentrations of 0.2, 1.0, and 2.0 M at 100°C achieves maximum galacturonic acid recovery after 18, 6, and 3 hours respectively [14]. However, prolonged exposure at high temperatures results in galacturonic acid degradation, with destruction rates exceeding release rates after optimal time periods [14].
pH optimization reveals that acidic conditions favor polygalacturonide hydrolysis. Studies using hydrochloric acid-assisted extraction at pH 1.5 demonstrate improved pectin yields compared to higher pH conditions [3]. Trifluoroacetic acid hydrolysis causes less molecular damage compared to sulfuric acid and hydrochloric acid treatments, making it preferable for maintaining product integrity [14].
Hydrolysis Conditions | Temperature (°C) | Time (hours) | Galacturonic Acid Recovery (%) | Reference |
---|---|---|---|---|
0.2 M H₂SO₄ | 100 | 18 | 30 | [14] |
1.0 M H₂SO₄ | 100 | 6 | 30 | [14] |
2.0 M H₂SO₄ | 100 | 3 | 30 | [14] |
1.0 M TFA | 100 | Variable | Higher than H₂SO₄ | [14] |
Solid-to-liquid ratio optimization studies indicate that ratios of 1:40 provide optimal extraction efficiency while maintaining economic viability [3]. Microwave-assisted extraction techniques achieve superior results compared to conventional heating methods, with power settings of 180 W for 30 minutes yielding optimal galacturonic acid concentrations [3].
Enzymatic de-esterification represents a more selective and environmentally sustainable approach to D-galacturonic acid production compared to chemical hydrolysis methods [16] [18]. Pectin methylesterase enzymes catalyze the specific removal of methyl ester groups from galacturonic acid residues, converting high-methoxyl pectin to low-methoxyl pectin and ultimately facilitating the release of free galacturonic acid [5] [16].
Plant-derived pectin methylesterases, particularly those isolated from citrus sources, demonstrate single-chain mechanisms producing block patterns of de-esterification [5]. These enzymes attack pectin molecules at non-reducing ends or adjacent to free carboxyl groups, proceeding sequentially along the polymer chain to convert contiguous substrate sites [5]. The resulting block structures enhance calcium sensitivity and improve protein stabilization characteristics [5].
Fungal pectin methylesterases exhibit different action patterns, operating through multiple-chain single-attack mechanisms where enzyme-substrate complexes dissociate after each reaction [5]. This produces random de-esterification patterns with no increase in calcium sensitivity until degree of esterification falls below 50% [5]. Optimization studies demonstrate that fungal enzymes achieve 93.0% yield of reducing compounds from pectin substrates under optimal conditions [18].
Enzymatic hydrolysis optimization parameters include enzyme concentration, reaction time, temperature, and pH. Research utilizing polygalacturonase enzymes shows optimal conditions of 10.01 International Units per gram of pectin at 230.3 revolutions per minute agitation speed [18]. Temperature optimization studies reveal that enzyme concentrations of 4% at 51°C for 18 hours maximize hesperetin, naringenin, and total phenolic compound production [4].
Enzyme Type | Optimal Concentration | Temperature (°C) | Time (hours) | Yield (%) | Reference |
---|---|---|---|---|---|
Polygalacturonase | 10.01 IU/g | 60 | Variable | 93.0 | [18] |
Viscozyme L | 4% | 51 | 18 | 251.7-fold increase | [4] |
Citrus PME | Variable | 60-70 | Variable | Block pattern | [5] |
Fungal PME | Variable | Variable | Variable | Random pattern | [5] |
Combined enzymatic and chemical treatments demonstrate synergistic effects in galacturonic acid liberation. Sequential treatment with trifluoroacetic acid followed by enzymatic hydrolysis achieves higher yields than either method alone [14]. The coupled approach minimizes harsh chemical conditions while maximizing substrate accessibility for enzymatic action [14].
Chemical synthesis approaches for D-galacturonic acid monohydrate production focus on controlled crystallization and purification methodologies that ensure high purity and consistent product quality [10] [15]. These approaches are particularly important for pharmaceutical-grade applications where strict purity standards must be maintained [10] [25].
Methyl alcohol-mediated crystallization represents the predominant approach for achieving high-purity D-galacturonic acid monohydrate [2] [10]. The crystallization process relies on the differential solubility of galacturonic acid and its impurities in methanol-water mixtures, enabling selective precipitation and purification [2] [10].
The fundamental crystallization protocol involves dissolving crude galacturonic acid in aqueous solution, followed by controlled addition of methyl alcohol until precipitation begins [2]. The solution is then allowed to crystallize at reduced temperatures for several days to promote complete crystal formation [2]. Optimal methanol concentrations range from 80% to 95% for effective crystallization, with 95% ethanol providing superior results for monohydrate formation [10].
Temperature control during crystallization proves critical for product quality. Studies demonstrate that crystallization temperatures between -15°C and room temperature provide optimal crystal formation rates [2] [23]. Lower temperatures favor smaller crystal sizes with improved filtering characteristics, while higher temperatures may lead to incomplete precipitation or crystal defects [2].
The washing protocol significantly affects final product purity. Crystals are typically washed with methyl alcohol containing 10% to 20% water, followed by thorough drying at room temperature [2]. This washing procedure removes residual impurities while maintaining crystal integrity [2]. Multiple washing cycles with 80% to 90% methyl alcohol achieve pharmaceutical-grade purity levels exceeding 95% [2] [10].
Crystallization Parameter | Optimal Range | Effect on Product Quality | Reference |
---|---|---|---|
Methanol Concentration | 80-95% | Higher concentrations improve purity | [2] [10] |
Crystallization Temperature | -15°C to 25°C | Lower temperatures favor smaller crystals | [2] [23] |
Washing Solution | 80-90% methanol | Removes impurities effectively | [2] |
Drying Temperature | Room temperature | Prevents thermal degradation | [2] |
Advanced crystallization techniques incorporate controlled cooling rates to optimize crystal morphology. Stepwise temperature decrease protocols produce more uniform crystal sizes compared to rapid cooling methods [13]. The crystallization process can be enhanced through seeding techniques, where small amounts of pure D-galacturonic acid monohydrate are added to initiate controlled nucleation [2].
Solvent engineering approaches focus on optimizing the composition and properties of crystallization media to maximize D-galacturonic acid recovery while maintaining product quality [7] [23]. These methodologies investigate the effects of different solvent systems, additive compounds, and processing conditions on crystallization efficiency [7] [23].
Binary solvent systems combining methanol with other alcohols or organic solvents demonstrate improved yield characteristics compared to single-solvent approaches [23]. Research on palmitic acid crystallization using similar methodologies shows that methanol-based systems achieve yields of 87.5% under optimized conditions [23]. The fatty acid-to-methanol ratio of 1:20 (w/v) at crystallization temperatures of -15°C for 24 hours provides optimal separation efficiency [23].
Ultrasonic-assisted extraction techniques represent an emerging approach for yield enhancement in galacturonic acid production [7]. Studies utilizing basil seed substrates demonstrate that ultrasound-assisted extraction achieves yields of 104.25 mg/g compared to 92.64 mg/g for stirred reactor extraction and 52.2 mg/g for conventional Soxhlet extraction [7]. The optimal conditions include solid-to-solvent ratios of 0.5:100 to 2:100, extraction times of 10 to 70 minutes, and temperatures ranging from 40°C to 90°C [7].
Process effectiveness measurements reveal significant advantages for ultrasonic extraction methods. The yield per unit energy dissipated for ultrasonic extraction (12.46 mg/g per kilojoule) exceeds stirred reactor extraction (0.975 mg/g per kilojoule) by thirteen-fold and Soxhlet extraction (0.201 mg/g per kilojoule) by sixty-three-fold [7]. These improvements result from enhanced mass transfer rates and reduced extraction times [7].
Extraction Method | Yield (mg/g) | Time (minutes) | Energy Efficiency (mg/g·kJ) | Reference |
---|---|---|---|---|
Ultrasonic-Assisted | 104.25 | 15 | 12.46 | [7] |
Stirred Reactor | 92.64 | 60 | 0.975 | [7] |
Soxhlet Extraction | 52.2 | 280 | 0.201 | [7] |
pH optimization studies reveal that acidic conditions enhance solvent extraction efficiency. Research demonstrates that pH values between 2 and 3 provide optimal galacturonic acid solubility in methanol-water systems [7]. Higher pH values reduce extraction efficiency due to increased ionization of carboxyl groups, which decreases solubility in organic solvents [7].
Industrial-scale production of D-galacturonic acid monohydrate faces significant technical and economic challenges that limit widespread commercial adoption [12] [30]. These challenges encompass raw material processing, purification requirements, equipment scaling, and cost optimization considerations [12] [30] [31].
Pharmaceutical-grade D-galacturonic acid monohydrate requires purity levels exceeding 97% with stringent specifications for optical activity, water content, and residual impurities [9] [25] [28]. Current commercial products achieve purities of 95% to 99% through sophisticated purification protocols that incorporate multiple separation and crystallization stages [8] [9] [25].
The primary purification challenge involves removing structurally similar carbohydrate impurities, including other uronic acids, neutral sugars, and partially hydrolyzed pectin fragments [14] [15]. Ion exchange chromatography coupled with electrodialysis has enabled the production of high-purity D-galacturonic acid yields [30]. This combined approach separates charged species based on their ionic properties while simultaneously concentrating the target compound [30].
Crystallization purification protocols for pharmaceutical-grade material require precise control of multiple parameters. The standard procedure involves dissolving crude galacturonic acid in water, followed by neutralization with calcium carbonate to form calcium galacturonate double salts [1] [15]. These double salts exhibit lower water solubility than free galacturonic acid, facilitating separation from impurities [1] [15].
Double salt formation represents a critical purification step for pharmaceutical applications. Sodium calcium galacturonate and potassium calcium galacturonate demonstrate exceptional crystallization properties with low water solubility [1] [15]. The sodium calcium double salt shows superior insolubility characteristics, making it preferred for industrial applications [1] [15]. Yields of 80% to 90% of available galacturonic acid are achievable as crystalline double salts [1] [15].
Purification Method | Purity Achieved (%) | Yield (%) | Key Advantage | Reference |
---|---|---|---|---|
Ion Exchange + Electrodialysis | >95 | Variable | Continuous process | [30] |
Double Salt Crystallization | 90-95 | 80-90 | High selectivity | [1] [15] |
Methanol Recrystallization | >97 | 70-85 | Pharmaceutical grade | [10] [25] |
Quality control specifications for pharmaceutical-grade material include optical activity measurements of +53±2° at 20°C, water content between 5% to 12%, and specific rotation values of +55° to +60° [9] [25] [28]. These parameters ensure product consistency and comply with international pharmaceutical standards [9] [25] [28].
D-Galacturonic acid monohydrate demonstrates exceptional thermal reactivity compared to other reducing sugars and uronic acids. The compound exhibits accelerated mutarotation kinetics, with the mutarotation velocity exceeding that of D-galactose by a factor of 4.5 [3]. This enhanced reactivity is attributed to the presence of the carboxylic acid group, which facilitates rapid interconversion between anomeric forms.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₂O₈ (including monohydrate) | [1] [2] |
Molecular Weight | 212.15 g/mol | [1] [2] |
Melting Point | 156-159°C | [1] [2] |
Optical Activity (α-form) | [α]D²⁰ +107° → +51.9° (initial → equilibrium) | [4] [5] |
Optical Activity (β-form) | [α]D²⁰ +31.1° → +56.7° (initial → equilibrium) | [5] |
Mutarotation Rate Factor | 4.5 times faster than D-galactose | [3] |
pKa | 3.51 (D-galacturonic acid) | [6] |
D-Galacturonic acid monohydrate demonstrates remarkably high browning potential during thermal treatment, surpassing both other uronic acids and reducing sugars in nonenzymatic browning reactions [7] [8]. Thermal treatment of aqueous solutions at pH 3, 5, and 8 leads to rapid and intensive browning, with the hemiacetal ring structures of uronic acids having a significant impact on browning behavior and reaction pathways [7] [8].
The non-enzymatic browning mechanism proceeds through several distinct pathways, generating characteristic degradation products. The primary browning-active compounds formed include reductic acid (1,2-dihydroxy-2-cyclopenten-1-one), 4,5-dihydroxy-2-cyclopenten-1-one (DHCP), furan-2-carboxaldehyde, and norfuraneol (4-hydroxy-5-methyl-3-(2H)-furanone) [7] [9]. These compounds are typical products of nonenzymatic uronic acid browning reactions and contribute significantly to the development of the characteristic red-brown coloration observed in thermally treated uronic acid solutions [9].
When amino acids are present, such as L-alanine, additional specific degradation products are formed. These include 2-(2-formyl-1H-pyrrole-1-yl)propanoic acid (FPA) and 1-(1-carboxyethyl)-3-hydroxypyridin-1-ium (HPA), which are identified as specific reaction products of uronic acids with amine participation [7]. The formation of these amino-specific compounds demonstrates the complex interaction between D-galacturonic acid and amino compounds during thermal processing.
Degradation Product | Chemical Name | Formation Conditions | Reference |
---|---|---|---|
Reductic acid | 1,2-Dihydroxy-2-cyclopenten-1-one | Acidic conditions (pH 3-8) | [7] [9] |
DHCP | 4,5-Dihydroxy-2-cyclopenten-1-one | Acidic conditions (pH 3-8) | [7] [9] |
Furan-2-carboxaldehyde | Furfural | Acidic conditions (pH 3-8) | [7] [9] |
Norfuraneol | 4-Hydroxy-5-methyl-3-(2H)-furanone | Alkaline conditions | [7] [9] |
2-Ketoglutaraldehyde | α-Ketoglutaraldehyde | Key intermediate in carbocyclic formation | [9] |
Carbon dioxide | CO₂ | Thermal degradation (6% after 48h at 60°C) | [3] |
Under acidic conditions, D-galacturonic acid monohydrate undergoes significant structural rearrangements leading to the formation of carbocyclic compounds. The key intermediate in this process is 2-ketoglutaraldehyde (α-ketoglutaraldehyde), which serves as a common precursor for the formation of several chromophoric substances [9]. This intermediate is responsible for the formation of carbocyclic compounds such as reductic acid, DHCP, and furan-2-carbaldehyde in weak acidic solutions [9].
The formation of carbocyclic compounds is pH-dependent, with acidic conditions (pH 3-8) favoring the production of these cyclic structures [9]. The reaction mechanism involves the opening of the hemiacetal ring structure, followed by cyclization reactions that generate the characteristic five-membered ring systems. These carbocyclic products are particularly important as they contribute significantly to the browning intensity and color development in food systems containing D-galacturonic acid [9].
Thermal treatment also leads to decarboxylation reactions, with measurements showing a steady increase in carbon dioxide release during heating at 60°C. After 48 hours of thermal treatment, approximately 6% of the degraded D-galacturonic acid eliminates CO₂, indicating substantial decarboxylation activity [3]. This decarboxylation process is linked to the formation of α-ketoglutaraldehyde and subsequent carbocyclic compound formation [3].
D-Galacturonic acid monohydrate exhibits distinct solubility characteristics that reflect its polar nature due to the presence of multiple hydroxyl groups and the carboxylic acid functionality. The compound demonstrates good solubility in water, with reported values of 62.5 mg/mL (294.60 mM) [10] [11], making it readily available for biological and chemical processes in aqueous environments.
Solvent | Solubility | Reference |
---|---|---|
Water | Soluble (62.5 mg/mL, 294.60 mM) | [10] [11] |
DMSO | Slightly soluble (~5 mg/mL, 42 mg/mL with sonication) | [10] [12] [13] |
Methanol | Slightly soluble (42 mg/mL) | [14] [12] |
Ethanol | Slightly soluble | [14] [15] [16] |
Hot Ethanol | Slightly soluble | [15] [17] |
Ether | Practically insoluble | [15] [17] |
In polar aprotic solvents, D-galacturonic acid monohydrate shows moderate solubility. In dimethyl sulfoxide (DMSO), the compound is slightly soluble at concentrations of approximately 5 mg/mL, with enhanced solubility (up to 42 mg/mL) achieved through sonication [10] [12] [13]. This improved solubility under sonication conditions suggests that physical disruption can overcome intermolecular hydrogen bonding that may limit dissolution.
The solubility in alcoholic solvents is generally limited, with slight solubility reported in both methanol and ethanol [14] [12] [15] [16]. Hot ethanol provides slightly better solubility compared to ethanol at room temperature, indicating that elevated temperatures can enhance dissolution by increasing molecular motion and disrupting hydrogen bonding networks [15] [17].
In non-polar solvents, D-galacturonic acid monohydrate demonstrates very poor solubility. The compound is practically insoluble in ether, which is consistent with its highly polar nature [15] [17]. This poor solubility in non-polar solvents is attributed to the strong intermolecular hydrogen bonding between D-galacturonic acid molecules and the inability of non-polar solvents to solvate the polar functional groups effectively.
The solubility characteristics are influenced by temperature and pH conditions. Higher temperatures generally increase solubility by providing additional thermal energy to overcome intermolecular forces [18]. The pH dependence of solubility is related to the ionization state of the carboxylic acid group, with altered solubility patterns observed at different pH levels.
D-Galacturonic acid monohydrate exhibits complex pH-dependent behavior involving both tautomeric equilibria and ionization states. The compound exists in multiple anomeric forms, including α and β pyranose configurations, which undergo rapid interconversion through mutarotation [5] [19]. The α-form demonstrates an initial optical rotation of [α]D²⁰ +107° that equilibrates to +51.9°, while the β-form shows an initial rotation of [α]D²⁰ +31.1° equilibrating to +56.7° [4] [5].
The mutarotation process is significantly accelerated compared to neutral sugars, with the mutarotation velocity exceeding that of D-galactose by a factor of 4.5 [3]. This enhanced rate is attributed to the electron-withdrawing effect of the carboxylic acid group, which facilitates ring-opening and promotes rapid anomeric interconversion. The presence of the carboxylic acid functionality also influences the stability of different anomeric forms, with electron-withdrawing substituents causing a reduction in steric interactions and an increase in favorable Coulombic interactions [19].
The ionization behavior of D-galacturonic acid monohydrate is characterized by a pKa value of 3.51 [6], which is typical for carboxylic acids. This pKa value indicates that the compound will be partially ionized at physiological pH values, with the degree of ionization dependent on the solution pH. At pH values below the pKa, the carboxylic acid group remains predominantly protonated, while at pH values above the pKa, the carboxylate anion becomes the predominant species.
The pH-dependent behavior influences various physicochemical properties, including solubility, thermal stability, and reactivity. At acidic pH values, the protonated form predominates, leading to enhanced hydrogen bonding capabilities and altered solubility patterns. Under alkaline conditions, the ionized carboxylate form exhibits different interaction patterns, affecting both intermolecular associations and reaction pathways.
Studies have shown that the pH environment significantly impacts the biotransformation and metabolic processing of D-galacturonic acid. Optimal biotransformation activities were observed at pH 5.0, with reduced activities at lower pH values [20]. The pH-dependent effects are related to enzyme activity, substrate availability, and the ionization state of the carboxylic acid group, which influences substrate-enzyme interactions.